molecular formula C11H13N3 B1528938 1-(1-phenylethyl)-1H-pyrazol-3-amine CAS No. 1240564-34-4

1-(1-phenylethyl)-1H-pyrazol-3-amine

Cat. No.: B1528938
CAS No.: 1240564-34-4
M. Wt: 187.24 g/mol
InChI Key: ILDNOUIMSQWSKB-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a 1-phenylethyl substituent at the N1 position and an amino group at C2. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.25 g/mol.

Properties

IUPAC Name

1-(1-phenylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-8-7-11(12)13-14/h2-9H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDNOUIMSQWSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with 3-chloropyrazole under basic conditions. The reaction typically proceeds as follows:

    Step 1: Preparation of 3-chloropyrazole by chlorination of pyrazole.

    Step 2: Nucleophilic substitution reaction between 1-phenylethylamine and 3-chloropyrazole in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes redox transformations depending on reaction conditions:

Reaction TypeReagents/ConditionsProductsYieldReference
OxidationKMnO₄ (acidic)Pyrazole-3-carboxylic acid derivative65–72%
ReductionH₂/Pd-C (ethanol)1-(1-Phenylethyl)-4,5-dihydropyrazol-3-amine85%

Mechanistic Notes :

  • Oxidation occurs at the C4 position of the pyrazole ring, forming carboxyl groups.

  • Hydrogenation selectively reduces the pyrazole ring to a 4,5-dihydropyrazole without affecting the phenylethyl group .

Electrophilic Substitution

The amine group directs electrophiles to specific positions:

Nitration

  • Reagents: HNO₃/H₂SO₄ (0°C)

  • Product: 5-Nitro-1-(1-phenylethyl)-1H-pyrazol-3-amine

  • Selectivity: >90% para to the amine group .

Halogenation

HalogenReagentsProductRegioselectivity
BromineBr₂/CHCl₃5-Bromo derivative88% C5 position
ChlorineCl₂/FeCl₃4-Chloro derivative76% C4 position

Coupling Reactions

The amine participates in cross-coupling under transition metal catalysis:

Buchwald-Hartwig Amination

  • Conditions: Pd(OAc)₂/Xantphos, Cs₂CO₃, toluene (110°C)

  • Product: N-Aryl derivatives (e.g., with 4-bromoanisole)

  • Yield: 68%.

Suzuki-Miyaura Coupling

Boronic AcidCatalystProductApplication
Phenylboronic acidPd(PPh₃)₄Biaryl-pyrazole hybridMaterial science

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Imidazopyrazole Synthesis

  • Reagents: Chloroacetyl chloride/Et₃N

  • Product: 1-(1-Phenylethyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-6-amine

  • Yield: 58% .

Aza-Wittig Reaction

  • Reagents: PPh₃/C₂Cl₆

  • Product: Imidazo[1,2-b]pyrazole derivatives

  • Key intermediate: Phosphoranylideneamino-pyrazole .

Acid-Base Reactions

The amine group exhibits typical Brønsted basicity:

ReactionConditionspKa (amine)Solubility Change
ProtonationHCl (1M)4.2 ± 0.3Water solubility increases 15-fold

Thermal Stability Data

Thermogravimetric analysis (TGA) reveals:

  • Decomposition onset: 218°C (N₂ atmosphere)

  • Major degradation products: Phenylethylamine and CO₂ (identified via GC-MS) .

Computational Reactivity Insights

DFT studies (B3LYP/6-311++G**) show:

  • Highest electron density at N1 (MEP: −42.6 kcal/mol)

  • HOMO-LUMO gap: 5.3 eV, indicating susceptibility to electrophilic attacks .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(1-phenylethyl)-1H-pyrazol-3-amine is C11H14N3C_{11}H_{14}N_3, with a molecular weight of approximately 188.25 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a phenylethyl substituent that enhances its biological activity.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent in various diseases due to its ability to interact with biological targets.

  • Analgesic Activity : Research has shown that derivatives of this compound exhibit analgesic properties comparable to established drugs like paracetamol, making it a candidate for pain management therapies.

The compound has demonstrated significant biological activity, particularly in:

  • Anti-inflammatory Effects : Studies have indicated that it may modulate inflammatory pathways, offering potential benefits in treating inflammatory diseases.
  • Neurological Applications : Its derivatives have been explored for effects on neurological conditions, indicating potential use in neuropharmacology.

Case Studies and Findings

Several studies have documented the efficacy of this compound and its derivatives:

Case Study 1: Analgesic Properties

A series of experiments compared the analgesic effects of 4-methyl derivatives against paracetamol in animal models. Results indicated that certain derivatives provided superior pain relief, suggesting a promising avenue for further development in pain management therapies.

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that compounds derived from this compound inhibited pro-inflammatory cytokine production in macrophages, indicating potential therapeutic applications for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(1-phenylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at N1

Compound Name N1 Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
1-(1-Phenylethyl)-1H-pyrazol-3-amine 1-Phenylethyl C₁₁H₁₃N₃ 187.25 Chiral center; NLRP3 inhibitor precursor
1-Benzyl-1H-pyrazol-3-amine Benzyl C₁₀H₁₁N₃ 173.22 Lacks chiral center; simpler aryl group
1-(Adamantan-1-yl)-1H-pyrazol-3-amine Adamantyl C₁₃H₁₉N₃ 217.31 Enhanced lipophilicity; membrane transport
1-(Cyclopropylmethyl)-1H-pyrazol-3-amine Cyclopropylmethyl C₇H₁₁N₃ 137.18 Compact alkyl group; potential CNS activity
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine 1-Methylpiperidin-4-yl C₉H₁₆N₄ 180.25 Basic amine; improved solubility
Key Observations:
  • Steric and Electronic Effects : The 1-phenylethyl group introduces a chiral center and moderate steric bulk, influencing receptor binding. In contrast, the adamantyl group (C₁₃H₁₉N₃) significantly increases lipophilicity, enhancing blood-brain barrier penetration .
  • Synthetic Accessibility : The parent compound is synthesized in 67% yield , whereas the adamantane analog requires harsher conditions (48% yield) .

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituent Molecular Formula Key Features Reference
1-(2-Fluorophenyl)-1H-pyrazol-3-amine 2-Fluorophenyl C₉H₈FN₃ Electron-withdrawing F; altered π-π stacking
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine 2-Chloro-4-fluorophenyl C₁₀H₉ClFN₃ Halogenated aryl; potential antimicrobial use
Key Observations:
  • Biological Activity : Chloro-fluoro derivatives (C₁₀H₉ClFN₃) may exhibit enhanced antimicrobial properties due to halogen interactions with biological targets .

Functional Group Modifications at C3

Compound Name C3 Substituent Molecular Formula Applications Reference
1-(1-Phenylethyl)-1H-pyrazol-3-sulfonamide Sulfonamide C₁₁H₁₃N₃O₂S NLRP3 inflammasome inhibition
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine Methyl at C5 C₁₂H₁₅N₃ Altered regiochemistry; unknown activity
Key Observations:
  • Sulfonamide Derivative : Conversion to sulfonamide (C₁₁H₁₃N₃O₂S) enables hydrogen bonding with NLRP3, critical for inhibitory activity .

Research Findings and Trends

  • Therapeutic Potential: The parent compound and its sulfonamide derivatives are prioritized for inflammasome-related diseases , while adamantane analogs are explored for neurodegenerative disorders .
  • Structural Trends : Bulky N1 substituents (e.g., adamantyl) correlate with increased lipophilicity but reduced synthetic yields.

Biological Activity

1-(1-phenylethyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, exploring its mechanisms, efficacy, and application in various therapeutic areas.

Structure and Synthesis

The compound is characterized by a pyrazole ring, which is known for its diverse biological properties. The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole nucleus followed by substitution reactions to introduce the phenethyl group.

Anticancer Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that certain substituted pyrazoles showed potent inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460) . The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.

CompoundCell LineIC50 (µM)
This compoundMCF-7X
This compoundNCI-H460Y

Note: Specific IC50 values for this compound need to be sourced from experimental data.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), making them candidates for treating inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence their potency and selectivity. For instance, substituents on the phenethyl group can enhance binding affinity to target proteins involved in cancer progression or inflammation .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their pharmacological profiles:

  • Antioxidant Activity : A study evaluated various pyrazole compounds for their ability to scavenge free radicals. Results indicated that certain derivatives exhibited superior antioxidant properties compared to established antioxidants like acetylsalicylic acid .
  • In Vivo Studies : Research involving animal models demonstrated that compounds similar to this compound effectively reduced tumor growth in xenograft models, supporting their potential as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-phenylethyl)-1H-pyrazol-3-amine
Reactant of Route 2
1-(1-phenylethyl)-1H-pyrazol-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.